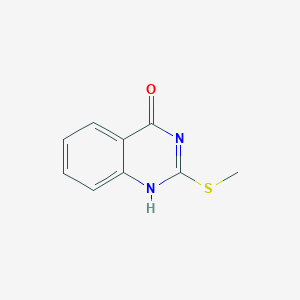

2-(methylthio)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZQTWZRKDRJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358511 | |

| Record name | 2-(Methylsulfanyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54855-81-1 | |

| Record name | 2-(Methylsulfanyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Potential of 2 Methylthio Quinazolin 4 3h One Derivatives

Anticancer and Antitumor Activities

The quest for novel and effective anticancer agents has led to the investigation of numerous synthetic compounds, with 2-(methylthio)quinazolin-4(3H)-one derivatives emerging as a promising scaffold. Their multifaceted mechanisms of action, including cytotoxicity against various cancer cell lines, potential as radiosensitizers, and inhibition of multiple cancer-related targets, underscore their therapeutic potential.

In vitro Cytotoxicity against Various Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. These investigations are crucial for identifying lead compounds for further development.

Derivatives have been synthesized and evaluated for their anticancer activity against several cancer cell lines, including:

MCF-7 (Breast Cancer): Several derivatives have shown significant activity against the MCF-7 cell line. mdpi.comresearchgate.netnih.gov For instance, some dithiocarbamate (B8719985) derivatives of quinazolin-4(3H)-one displayed notable cytotoxic effects. nih.gov Additionally, novel quinazolinone derivatives have been synthesized and shown to possess cytotoxic activity against MCF-7 cells. nih.gov

A549 (Lung Cancer): Certain N-alkylated analogs have shown preferential inhibition of A549 cell proliferation. nih.gov Research has also focused on the development of quinazoline (B50416) derivatives targeting this cell line. researchgate.net

5637 (Bladder Cancer): While specific data on the 5637 cell line is less prevalent in the reviewed literature, the broad-spectrum activity of these compounds suggests potential efficacy.

HepG-2 (Liver Cancer): Derivatives have been evaluated for their antitumor activity against the HepG-2 cell line, with some compounds showing potent inhibitory effects. mdpi.comscirp.org

HCT-116 (Colon Cancer): The cytotoxicity of various derivatives has been tested against HCT-116 cells, revealing promising activity for some compounds. nih.govnih.gov

SiHa (Cervical Cancer): Thioether-linked 1,2,4-triazole (B32235) hybrids of quinazolin-4-one have been found to be active against SiHa cervical cancer cells. tandfonline.com

Colo 205 (Colon Cancer): Similar to SiHa cells, thioether-linked 1,2,4-triazole hybrids of quinazolin-4-one have demonstrated inhibitory activity against Colo 205 colon cancer cells. tandfonline.com

Interactive Table: In vitro Cytotoxicity of this compound Derivatives

| Derivative Type | Cancer Cell Line | Observed Activity | Reference |

| Dithiocarbamate derivatives | MCF-7, A549, HCT-116 | Cytotoxic | nih.gov |

| Thioether-linked 1,2,4-triazole hybrids | MCF-7, A549, SiHa, Colo 205 | Active | tandfonline.com |

| L-norephedrine-inspired quinazolinones | MCF-7, HepG-2, HCT-116 | Cytotoxic | nih.govresearchgate.net |

| 2-Methyl-quinazolin-4(3H)-one derivatives | HepG-2, MCF-7 | Antitumor activity | scirp.org |

Potential as Radiosensitizers

Radiosensitizers are agents that make tumor cells more susceptible to radiation therapy. Some this compound derivatives have been investigated for this potential, aiming to enhance the efficacy of cancer treatment. A study focused on quinazolinones derived from L-norephedrine explored their potential as both EGFR inhibitors and radiosensitizers, suggesting a dual therapeutic approach. nih.gov

Multitarget Inhibitory Actions

A key advantage of certain this compound derivatives is their ability to inhibit multiple targets involved in cancer progression. This multitarget approach can be more effective than single-target therapies and may help overcome drug resistance.

EGFR and VEGFR-2: Several derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govrsc.org These receptors are crucial for tumor growth, proliferation, and angiogenesis. Some S-alkylated quinazolin-4(3H)-ones have shown potent dual inhibitory activity. nih.govrsc.org

Topoisomerase-2: While direct inhibition of Topoisomerase-2 by this compound derivatives is not extensively detailed in the provided results, related quinoline (B57606) derivatives have been assessed for their inhibitory activity against topoisomerase I and IIα. researchgate.net

HSP90: Information regarding the direct inhibition of Heat Shock Protein 90 (HSP90) by these specific derivatives is not prominently featured in the search results.

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity, making them potential candidates for combating bacterial and fungal infections.

Antibacterial Efficacy

These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, showing promising results.

Staphylococcus aureus and MRSA: Derivatives have shown moderate to good activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Escherichia coli: Several synthesized compounds have exhibited antibacterial activity against Escherichia coli. researchgate.net

Klebsiella pneumoniae: The antibacterial potential of these derivatives extends to Klebsiella pneumoniae. researchgate.net

Pseudomonas aeruginosa: Some derivatives have shown promising activity against Pseudomonas aeruginosa. wjarr.com

Bacillus subtilis: Antibacterial evaluation has confirmed the efficacy of certain derivatives against Bacillus subtilis. researchgate.net

Antifungal Properties

The antifungal potential of this compound derivatives has also been a subject of investigation.

Candida albicans: Several derivatives have been evaluated for their antifungal activity against Candida albicans, a common cause of fungal infections. researchgate.netresearchgate.net Some have shown comparable or even better activity than the reference drug fluconazole. researchgate.net

Aspergillus flavus: Antifungal screening has also included Aspergillus flavus, with some compounds demonstrating potent activity. researchgate.net

Interactive Table: Antimicrobial Activity of this compound Derivatives

| Derivative Type | Microorganism | Observed Activity | Reference |

| Various substituted derivatives | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Antibacterial | researchgate.net |

| 6,8-dibromo-4(3H)quinazolinone derivatives | Candida albicans, Aspergillus flavus | Antifungal | researchgate.net |

| Ciprofloxacin-hybridized derivatives | Staphylococcus aureus, MRSA, Klebsiella pneumoniae | Antibacterial | researchgate.net |

| 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | Pseudomonas aeruginosa | Antibacterial | wjarr.com |

Antimycobacterial Action (e.g., against Mycobacterium tuberculosis)

Derivatives of the this compound scaffold have demonstrated significant potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis (Mtb). Research has identified specific structural modifications that impart potent activity against both replicating and non-replicating forms of the bacterium.

A notable series of compounds, 2-((3,5-dinitrobenzyl)thio)quinazolinones, has been extensively studied for its antitubercular effects. nih.govacs.org Structure-activity relationship (SAR) studies revealed that the 3,5-dinitrobenzyl moiety is a critical pharmacophore for high in vitro antimycobacterial activity. acs.org For instance, compound 26 (see table below) from this series was identified as a highly potent antitubercular agent. nih.govugent.be The introduction of polar substituents onto the quinazolinone core in other analogues helped to reduce binding to bovine serum albumin (BSA), a desirable pharmacokinetic property. acs.org

Other quinazolin-4(3H)-one derivatives have also shown promise. A series of 2-(1H-indol-3-yl)quinazolin-4(3H)-ones was synthesized and evaluated against M. tuberculosis H37Rv. nih.govmdpi.com Similarly, certain new quinazolin-4(3H)-one derivatives exhibited antimycobacterial activity with Minimum Inhibitory Concentration (MIC) values in the range of 2–16 µg/mL. nih.gov These findings underscore the versatility of the quinazolinone scaffold in the design of novel antitubercular agents. nih.govresearchgate.net

**Table 1: Antimycobacterial Activity of Selected Quinazolinone Derivatives against *M. tuberculosis***

| Compound | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| 26 | 2-((3,5-Dinitrobenzyl)thio)quinazolinone | Identified as a potent antitubercular agent. | nih.govugent.be |

| 4d, 4e, 9a, 9b, 14a, 4'e, 4'f | Quinazolin-4(3H)-one derivatives | Exhibited anti-mycobacterial activity with MIC values ranging from 2-16 μg/mL. | nih.gov |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues | Indolylquinazolinones | Evaluated for antimicrobial activity against M. tuberculosis H37Rv. | nih.govmdpi.com |

Activation Mechanisms for Antimycobacterial Agents (e.g., Deazaflavin (F420)-Dependent Nitroreductase)

The mechanism of action for many nitro-containing antimycobacterial agents involves their reductive activation by specific enzymes within the mycobacterium. nih.gov For the potent 2-((3,5-dinitrobenzyl)thio)quinazolinone series, the key to their antimycobacterial activity is activation via the deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme encoded by the gene rv3547 in M. tuberculosis. nih.govacs.orguantwerpen.be

This activation pathway is a multi-step process. The cofactor F420 is first reduced by an F420-dependent glucose-6-phosphate dehydrogenase (Fgd). nih.gov The reduced cofactor, F420H2, then serves as a hydride donor for the Ddn enzyme. nih.gov The Ddn enzyme, in turn, reductively activates the nitro-prodrug. nih.govnih.gov Studies using Mtb mutants with deficiencies in cofactor F420 biosynthesis (fbiC), cofactor reduction (fgd), or the Ddn enzyme itself showed diminished activity of the 3,5-dinitrobenzyl quinazolinone analogues. nih.govacs.orguantwerpen.be This confirmed that the reductive activation of these compounds is essential for their antitubercular effect. nih.govuantwerpen.be

This mechanism is similar to that of the approved antitubercular drug pretomanid (B1679085), which also requires activation by Ddn. nih.govnih.gov The enzyme places the nitroimidazole group of pretomanid near the deazaflavin ring of cofactor F420, allowing for a hydride attack that ultimately leads to the release of mycobactericidal nitric oxide. nih.gov The dependence on this specific mycobacterial enzymatic pathway contributes to the selective toxicity of these compounds against the pathogen. nih.govnih.gov

Anti-inflammatory Effects

The quinazolinone scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. nih.govhilarispublisher.comresearchgate.net Derivatives of this compound have been specifically investigated for their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).

Cyclooxygenase (COX) Inhibition (e.g., COX-1/COX-2)

Cyclooxygenase enzymes, COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov A series of novel thioquinazolinones, including 2-S-propagyl-3-aryl-4-thioquinazolinones, were evaluated for their inhibitory activity against both COX isoforms. aub.edu.lb Several compounds in this class demonstrated potent and selective inhibition of COX-2, the inducible isoform predominantly responsible for inflammation. aub.edu.lb For example, compound 3h showed an IC50 value of 0.11 µM for COX-2, which is significantly more potent than the reference drug diclofenac (B195802) (IC50 = 0.8 µM). aub.edu.lb The selectivity index (SI), a ratio of COX-1 IC50 to COX-2 IC50, indicates a compound's preference for inhibiting COX-2 over the constitutive COX-1, which is associated with gastrointestinal side effects. Several synthesized derivatives displayed high selectivity indices, suggesting a potentially better safety profile. nih.govaub.edu.lb

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Thioquinazolinone Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 2c | 4.88 | 0.18 | 27.11 | aub.edu.lb |

| 3b | 12.33 | 0.19 | 64.89 | aub.edu.lb |

| 3h | 13.55 | 0.11 | 123.18 | aub.edu.lb |

| 3j | 9.77 | 0.16 | 61.06 | aub.edu.lb |

| 3k | 11.22 | 0.17 | 66.00 | aub.edu.lb |

| Celecoxib | 1.6 | 0.05 | 32.00 | aub.edu.lb |

| Diclofenac | 5.2 | 0.8 | 6.50 | aub.edu.lb |

| Indomethacin | 0.03 | 0.49 | 0.06 | aub.edu.lb |

Lipoxygenase (LOX) Inhibition (e.g., 15-LOX)

In addition to the COX pathway, the lipoxygenase (LOX) pathway contributes to inflammation through the production of leukotrienes. nih.gov Inhibition of LOX enzymes, such as 15-lipoxygenase (15-LOX), presents another therapeutic strategy for controlling inflammation. The same series of thioquinazolinone derivatives that showed potent COX-2 inhibition was also tested for activity against 15-LOX. aub.edu.lb Several compounds exhibited moderate inhibitory activity against 15-LOX, with IC50 values in the low micromolar range. aub.edu.lb Compound 3k was among the more active in this series against 15-LOX, with an IC50 of 3.98 µM. aub.edu.lb

Table 3: In Vitro 15-Lipoxygenase (15-LOX) Inhibitory Activity of Selected Thioquinazolinone Derivatives

| Compound | 15-LOX IC50 (µM) | Reference |

|---|---|---|

| 2c | 6.21 | aub.edu.lb |

| 3b | 4.33 | aub.edu.lb |

| 3h | 7.62 | aub.edu.lb |

| 3j | 5.21 | aub.edu.lb |

| 3k | 3.98 | aub.edu.lb |

| Zileuton | 2.41 | aub.edu.lb |

| Meclofenamate sodium | 5.64 | aub.edu.lb |

Dual COX/LOX Inhibitory Profiles

Agents that can simultaneously inhibit both COX and LOX pathways are of significant interest as they may offer broader anti-inflammatory efficacy with a potentially improved side-effect profile compared to selective COX-2 inhibitors. aub.edu.lbacs.org Several of the synthesized this compound derivatives have demonstrated this dual inhibitory capability. aub.edu.lb Compounds such as 3b and 3k showed potent, selective COX-2 inhibition alongside moderate 15-LOX inhibition. aub.edu.lb This dual-action profile suggests these compounds could more effectively manage the complex pathways of arachidonic acid metabolism in inflammation. nih.gov The development of such dual inhibitors is a promising approach in the search for new anti-inflammatory drugs. acs.orgmdpi.com

Enzyme Inhibition Profiles

Beyond their antimycobacterial and anti-inflammatory activities, derivatives of the quinazolin-4(3H)-one scaffold have been shown to inhibit a variety of other enzymes, highlighting the broad therapeutic potential of this chemical class.

One area of significant interest is in oncology, where quinazolinone-based molecules have been developed as potent inhibitors of various tyrosine kinases. nih.gov A study on a series of quinazolin-4(3H)-one derivatives revealed potent inhibitory activity against several key kinases involved in cell cycle progression and signaling, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Compounds 2i and 3i from this study were particularly effective, with IC50 values in the sub-micromolar range against CDK2, HER2, and EGFR. nih.gov

In a different therapeutic context, novel amide analogues of a quinazolinone-7-carboxylic acid derivative were identified as inhibitors of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory eicosanoids. nih.gov Compounds 34 , 35 , 37 , and 43 inhibited sEH with IC50 values between 0.30–0.66 µM. nih.gov Notably, compound 34 also retained inhibitory activity against 5-lipoxygenase-activating protein (FLAP), demonstrating a dual-target profile. nih.gov

Table 4: Inhibition of Various Enzymes by Selected Quinazolin-4(3H)-one Derivatives

| Compound(s) | Target Enzyme(s) | IC50 (µM) | Biological Context | Reference(s) |

|---|---|---|---|---|

| 2i | CDK2 | 0.173 | Oncology / Kinase Inhibition | nih.gov |

| 3i | CDK2 | 0.177 | Oncology / Kinase Inhibition | nih.gov |

| 2i | HER2 | 0.23 | Oncology / Kinase Inhibition | nih.gov |

| 3i | HER2 | 0.21 | Oncology / Kinase Inhibition | nih.gov |

| 2i | EGFR | 0.28 | Oncology / Kinase Inhibition | nih.gov |

| 3i | EGFR | 0.29 | Oncology / Kinase Inhibition | nih.gov |

| 34, 35, 37, 43 | Soluble Epoxide Hydrolase (sEH) | 0.30 - 0.66 | Inflammation | nih.gov |

| 34 | 5-Lipoxygenase-Activating Protein (FLAP) | 2.91 | Inflammation | nih.gov |

| 26 | M. tuberculosis Thymidylate Kinase | Moderate Inhibition | Antimycobacterial | nih.govacs.org |

The quinazolinone scaffold is a prominent heterocyclic structure found in numerous natural alkaloids and synthetic compounds, demonstrating a wide array of biological activities. researchgate.netmdpi.com Derivatives of this compound, a specific class within this family, have garnered significant attention in medicinal chemistry. By modifying the core structure at various positions, researchers have developed potent and selective inhibitors for a range of therapeutic targets, particularly in the field of oncology. This article explores the diverse pharmacological potential of these derivatives, focusing on their inhibitory activities against key enzymes involved in cell signaling and proliferation.

Biological Activities and Pharmacological Potential

The this compound framework serves as a versatile template for the design of targeted enzyme inhibitors. The sulfur-linked methyl group at the 2-position, along with substitutions at the 3-position and on the quinazoline ring, plays a crucial role in the interaction with various biological targets. These modifications have led to the discovery of compounds with significant inhibitory potential against several key enzymes implicated in cancer and other diseases.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and is a well-established target in cancer therapy. nih.gov Several this compound derivatives have been identified as potent EGFR inhibitors.

For instance, a series of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methylthio)-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their EGFR inhibitory activity. Compounds within this series, particularly those with specific substitutions on the phenyl rings, demonstrated potent inhibition. Notably, compounds 9b (R1 = phenyl, R2 = Cl) and 9c (R1 = phenyl, R2 = OMe) were the most effective EGFR inhibitors, with IC₅₀ values of 57 ± 4 nM and 64 ± 5 nM, respectively, which were more potent than the reference drug Erlotinib (IC₅₀ = 80 ± 5 nM). sigmaaldrich.cn

Another study reported that 3-(1-hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one and its analogs are potent against breast cancer cell lines, which are often associated with EGFR signaling pathways. tandfonline.combohrium.com Furthermore, novel 2-sulfanylquinazolin-4(3H)-one derivatives have been investigated as multi-kinase inhibitors, with significant activity against EGFR. mdpi.com One such derivative, Compound 5d , exhibited an EGFR inhibitory IC₅₀ of 0.112 ± 0.007 µM. mdpi.com These findings underscore the potential of the this compound scaffold in developing new generations of EGFR inhibitors. researchgate.netmdpi.com

Table 1: EGFR Inhibitory Activity of this compound Derivatives

| Compound Name | Structure | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 9b (2-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methylthio)-3-phenylquinazolin-4(3H)-one) | R1=phenyl, R2=Cl | 57 ± 4 | sigmaaldrich.cn |

| 9c (2-((3-Phenyl-1,2,4-oxadiazol-5-yl)methylthio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one) | R1=phenyl, R2=OMe | 64 ± 5 | sigmaaldrich.cn |

| Compound 5d (A 2-sulfanylquinazolin-4(3H)-one derivative) | Not specified | 112 ± 7 | mdpi.com |

| Erlotinib (Reference) | N/A | 80 ± 5 | sigmaaldrich.cn |

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors and is a key target for anticancer and antimicrobial drugs. nih.govresearchgate.net A series of 2-mercapto-quinazolin-4-one analogues, which include methylthio derivatives, have been designed and evaluated as DHFR inhibitors. nih.gov

One study highlighted that compound 17 , a (1,2,4-triazole or 1,3,4-thiadiazole)-methylthio-derivative of quinazolin-4(3H)-one, was the most active DHFR inhibitor with an IC₅₀ value of 0.01μM, making it eight times more potent than the reference drug methotrexate (B535133) (MTX). researchgate.netnih.gov The molecular docking studies for this compound revealed critical hydrogen bond and arene-arene interactions with key amino acid residues (Ala9 and Phe34) in the DHFR active site. nih.gov Another series of 2-(1,3,4-thiadiazolyl-thio and 4-methyl-thiazolyl-thio)-quinazolin-4-ones also showed promise as a new class of DHFR inhibitors. nih.govresearchgate.net These studies confirm that the this compound scaffold is a valuable starting point for developing novel DHFR inhibitors. semanticscholar.orgmdpi.com

Table 2: DHFR Inhibitory Activity of this compound Derivatives

| Compound Name | Structure | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 17 (A (1,2,4-triazole or 1,3,4-thiadiazole)-methylthio-derivative) | Not specified | 0.01 | nih.gov |

| Methotrexate (MTX) (Reference) | N/A | 0.08 | nih.gov |

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer progression, making it an attractive therapeutic target. researchgate.net A series of 2-thioquinazolinone derivatives, the direct precursors to 2-(methylthio) compounds, were designed and synthesized as HSP90 inhibitors. researchgate.net

Research has demonstrated that certain 2-thioquinazolinone derivatives can act as multi-target inhibitors, affecting HSP90 among other kinases. One particularly potent compound, referred to as Compound A in a study, exhibited an IC₅₀ value of 25.07 nM against HSP90. nih.gov This highlights the potential of the 2-thioxo- and by extension, the 2-methylthio-quinazolinone core in the development of novel HSP90 inhibitors for cancer therapy.

Table 3: HSP90 Inhibitory Activity of a 2-thioquinazolinone Derivative

| Compound Name | Structure | IC₅₀ (nM) | Reference |

|---|

| Compound A (A 2-thioquinazolinone derivative) | Not specified | 25.07 | nih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Current time information in Bangalore, IN.mdpi.com The this compound scaffold has been utilized to create potent VEGFR-2 inhibitors.

In a study focused on multi-kinase inhibitors, the 2-sulfanylquinazolin-4(3H)-one derivative Compound 5d was found to be a potent inhibitor of VEGFR-2 with an IC₅₀ value of 0.326 ± 0.017 µM. mdpi.com Another study on 2-thioquinazolinone derivatives identified Compound A as a multi-target inhibitor with an IC₅₀ of 126.95 nM against VEGFR-2. nih.gov The design and synthesis of novel quinazoline-based derivatives continue to yield compounds with promising anti-angiogenic properties through VEGFR-2 inhibition. Current time information in Bangalore, IN.mdpi.com

Table 4: VEGFR-2 Inhibitory Activity of 2-(thio)quinazolin-4(3H)-one Derivatives

| Compound Name | Structure | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5d (A 2-sulfanylquinazolin-4(3H)-one derivative) | Not specified | 0.326 | mdpi.com |

| Compound A (A 2-thioquinazolinone derivative) | Not specified | 0.127 | nih.gov |

| Sorafenib (Reference) | N/A | 0.588 | Current time information in Bangalore, IN. |

Topoisomerase-2 is an enzyme that alters the topology of DNA and is a target for several established anticancer drugs. Current time information in Bangalore, IN. While research on this compound derivatives as specific Topoisomerase-2 inhibitors is emerging, related structures have shown significant activity.

A study on 2-thioquinazolinone derivatives revealed that Compound A possessed potent Topoisomerase-2 inhibitory activity with an IC₅₀ of 25.85 nM. nih.gov This finding suggests that the 2-thio- and potentially the 2-methylthio- group on the quinazolinone scaffold can be a key feature for targeting this enzyme. Research into quinazoline-2,4(1H,3H)-dione derivatives has also identified them as inhibitors of the related bacterial enzymes DNA gyrase and topoisomerase IV. nih.govnih.gov

Table 5: Topoisomerase-2 Inhibitory Activity of a 2-thioquinazolinone Derivative

| Compound Name | Structure | IC₅₀ (nM) | Reference |

|---|

| Compound A (A 2-thioquinazolinone derivative) | Not specified | 25.85 | nih.gov |

Tyrosine kinases are a broad family of enzymes that are critical components of signaling pathways controlling cell growth, differentiation, and metabolism. Dysregulation of tyrosine kinases is a hallmark of many cancers. The this compound scaffold has proven to be a privileged structure for designing multi-target tyrosine kinase inhibitors. mdpi.comgoogle.com

Several derivatives have demonstrated potent inhibitory activity against a panel of tyrosine kinases, including EGFR, HER2, and CDK2. mdpi.commdpi.comgoogle.com For example, compounds 2i and 3i from one study showed excellent inhibitory activity against CDK2, HER2, and EGFR. mdpi.com A series of styrylquinazolines with a thioaryl moiety at the C4 position also showed high inhibition potential against non-receptor tyrosine kinases like ABL kinase. bohrium.com This multi-targeted approach, enabled by the versatile quinazolinone core, is a promising strategy for developing more effective cancer therapies. nih.gov

Table 6: Multi-Tyrosine Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 2i | CDK2 | 0.173 | nih.gov |

| HER2 | 0.151 | nih.gov | |

| EGFR | 0.097 | nih.gov | |

| Compound 3i | CDK2 | 0.177 | nih.gov |

| HER2 | 0.142 | nih.gov | |

| EGFR | 0.181 | nih.gov | |

| Compound 5d | EGFR | 0.112 | mdpi.com |

| VEGFR2 | 0.326 | mdpi.com |

Phosphodiesterase 7A (PDE7A) is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Inhibiting PDE7A can regulate pro-inflammatory and immune T-cell functions, making it a target for inflammatory and neurological disorders.

A notable discovery in this area is the co-crystal structure of the PDE7A catalytic domain in complex with 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one . This provided critical insights into the binding mode, revealing that hydrophobic interactions are a key feature for inhibition. Building on this, novel series of thioxoquinazoline derivatives, the precursors to the methylthio compounds, were synthesized and showed inhibitory potencies at sub-micromolar levels against the catalytic domain of PDE7A1. For example, S-methyl derivatives showed improved activity, with IC₅₀ values as low as 0.51 µM and 0.13 µM for compounds 15 and 23 respectively.

Table 7: PDE7A Inhibitory Activity of this compound and Related Derivatives

| Compound Name | Structure | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 15 (A thioxoquinazoline derivative) | Not specified | 0.51 | |

| Compound 23 (A thioxoquinazoline derivative) | Not specified | 0.13 |

| 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one | N/A | Potent Inhibitor | |

Human Carbonic Anhydrase (hCA) Inhibition (e.g., hCA I, II, IX, XII)

Derivatives of 2-mercaptoquinazolin-4(3H)-one have been identified as notable inhibitors of human carbonic anhydrase (hCA) isoenzymes, which are metalloenzymes involved in various physiological and pathological processes. A series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides demonstrated significant inhibitory action against several hCA isoforms. nih.gov

The entire series of synthesized compounds (2–13) effectively inhibited the cytosolic isoform hCA I, with inhibition constants (KIs) ranging from 57.8 to 740.2 nM. nih.gov The cytosolic isoform hCA II, a major target for glaucoma treatment, was strongly inhibited by compounds 2 , 3 , 4 , and 12 , with KI values between 6.4 and 14.2 nM. nih.govsemanticscholar.org Other derivatives in the series showed moderate to weak inhibitory activity against hCA II. semanticscholar.org

Furthermore, the tumor-associated isoform hCA IX, a marker for hypoxia and a target in cancer therapy, was significantly inhibited by all tested derivatives (compounds 2–13), with KI values from 7.1 to 93.6 nM. nih.govsemanticscholar.org Another cancer-related isoform, hCA XII, was also potently inhibited by compounds 2 , 3 , 4 , 8 , 9 , and 12 , which displayed KI values in the range of 3.1 to 20.2 nM. nih.govsemanticscholar.org These findings suggest that specific S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives are promising leads for developing selective and potent carbonic anhydrase inhibitors. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by this compound Derivatives

| Derivative | hCA Isoform | Inhibition Constant (K_I) | Reference |

|---|---|---|---|

| Compounds 2–13 | hCA I | 57.8–740.2 nM | nih.gov |

| Compounds 2, 3, 4, 12 | hCA II | 6.4–14.2 nM | nih.govsemanticscholar.org |

| Compounds 7–11, 13 | hCA II | 66.5–86.6 nM | semanticscholar.org |

| Compounds 5, 6 | hCA II | 115.3–173.4 nM | semanticscholar.org |

| Compounds 2–13 | hCA IX | 7.1–93.6 nM | nih.gov |

| Compounds 2, 3, 4, 8, 9, 12 | hCA XII | 3.1–20.2 nM | nih.govsemanticscholar.org |

α-Glucosidase Inhibition

Quinazolin-4(3H)-one derivatives have emerged as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion, making them attractive candidates for the management of type 2 diabetes mellitus. d-nb.infonih.gov A series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov

The synthesized compounds displayed a broad range of inhibition, with IC50 values from 14.4 µM to over 750 µM. nih.gov Notably, compound 7b was the most potent inhibitor, with an IC50 value of 14.4 µM, making it approximately 53 times more effective than the standard drug acarbose (B1664774) (IC50 = 750.0 µM). nih.gov Kinetic studies revealed that compound 7b acts as a competitive inhibitor of the enzyme. nih.gov The development of such quinazolinone-based compounds highlights their potential as novel agents for controlling postprandial hyperglycemia. nih.gov Other studies on quinazolinone-coumarin hybrids and quinazolinone-1,2,3-triazole derivatives have also shown significant α-glucosidase inhibitory potential. d-nb.info

Table 2: α-Glucosidase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

| Derivative | IC50 Value (µM) | Potency vs. Acarbose | Reference |

|---|---|---|---|

| Compound 7b | 14.4 ± 0.2 | ~53 times stronger | nih.gov |

| Synthesized Series (7a–r) | 14.4 to > 750 | Varied | nih.gov |

| Acarbose (Reference) | 750.0 | - | nih.gov |

Other Noteworthy Biological Activities

Analgesic Effects

The this compound scaffold has been successfully exploited to develop compounds with significant analgesic properties. nih.gov Research has shown that various 2-methylthio-3-substituted quinazolin-4-(3H)-ones possess potent analgesic activity. jst.go.jpnih.gov In one study, a series of novel derivatives were synthesized and evaluated, with compounds A1 , A2 , A3 , and A4 demonstrating more potent analgesic effects than the reference standard, diclofenac sodium. nih.gov

Further modifications, such as the introduction of a thiourea (B124793) group, have led to compounds with enhanced activity. encyclopedia.pub For instance, a thiourea-substituted 2-methylthio quinazolinone derivative showed 67% analgesic activity at 2 hours. encyclopedia.pub Increasing the lipophilicity at the C-2 position by substituting the methyl group with a butyl group resulted in an even more active compound, which produced 73% analgesic activity, surpassing that of diclofenac in the same assay. encyclopedia.pub

Table 3: Analgesic Activity of this compound Derivatives

| Derivative Class | Specific Compound(s) | Observed Activity | Reference |

|---|---|---|---|

| 2-Methylthio-3-substituted quinazolin-4-(3H)-ones | A1, A2, A3, A4 | More potent than diclofenac sodium | nih.gov |

| Thiourea-substituted 2-methylthio quinazolinone | Compound 6 | 67 ± 1.18% activity at 2h | encyclopedia.pub |

| C-2 Butyl-substituted quinazolinone | Compound 7 | 73 ± 1.49% activity at 2h | encyclopedia.pub |

Antiviral Properties

The quinazolinone nucleus is a core component of various compounds exhibiting a broad spectrum of antiviral activities. mdpi.comontosight.airesearchgate.net Derivatives have shown promise against both DNA and RNA viruses. researchgate.net For example, a study involving 1,3-dipolar cycloaddition to create isoxazolidine-substituted quinazolinones found that several of these new compounds could inhibit the replication of varicella-zoster virus (both wild-type and deficient strains) with EC50 values in the 5.4–13.6 µM range. researchgate.net The same compounds were also active against human cytomegalovirus, with EC50 values between 8.9 µM and 12.5 µM. researchgate.net These findings underscore the potential of the quinazolinone scaffold in the discovery of new antiviral agents. nih.gov

Antioxidant Potential

Derivatives of quinazolin-4(3H)-one have been investigated for their ability to scavenge free radicals and act as antioxidants. researchgate.netmdpi.com The antioxidant activity of these compounds is often evaluated using methods like the DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2'-azino-bis(3-ethylbenzoline-6-sulfonic acid)) radical scavenging assays. researchgate.netmdpi.com

One study focused on synthesizing new phenolic derivatives of quinazolin-4(3H)-one to combine the known antioxidant properties of phenols with the quinazolinone scaffold. mdpi.com The results showed that several of the hybrid molecules possessed significant antioxidant capabilities. mdpi.com Specifically, compounds with an ortho-diphenolic substitution pattern (5h , 5j , and 5k ) were found to be the most active, demonstrating stronger radical scavenging activity than the reference antioxidants, ascorbic acid and Trolox. mdpi.com Another study on 2,3-disubstituted quinazoline-4(3H)-ones also identified compounds (9c and 9f ) with profound antioxidant potential in the DPPH assay. researchgate.net

Insecticidal Activity

The biological versatility of the quinazolinone scaffold extends to agrochemical applications, with certain derivatives showing notable insecticidal activity. nih.gov A series of new 3-[4(3H)-quinazolinone-2-(yl)thiomethyl]-1,2,4-triazole-5-thiols were synthesized and tested for their effectiveness against insects. researchgate.netresearchgate.net

In these studies, four of the fourteen new compounds exhibited insecticidal activity comparable to that of malathion, a conventional insecticide, when tested against the adult stage of the blow fly, Chrysomyia albiceps. researchgate.netresearchgate.net However, the activity of these compounds against the larval stages of the same insect was considerably weaker. researchgate.net This research highlights the potential for developing quinazolinone-based compounds as selective insecticides. fao.org

Structure Activity Relationship Sar Studies of 2 Methylthio Quinazolin 4 3h One Derivatives

Influence of Substituents at Position 2 of the Quinazolinone Ring

The substituent at the 2-position of the quinazolinone ring plays a pivotal role in modulating the biological activity of 2-(methylthio)quinazolin-4(3H)-one derivatives. The introduction of a sulfur atom at this position, specifically as a methylthio group, has been shown to enhance analgesic and anti-inflammatory activities. For instance, replacing a methyl group at C-2 with a methylthio group led to an increase in both analgesic (from 65% to 67% inhibition) and anti-inflammatory (from 60% to 62% inhibition) properties in a thiourea (B124793) derivative series. researchgate.nettandfonline.com Further increasing the lipophilicity at this position by substituting the methylthio with a butylthio group resulted in an even more potent analgesic compound. encyclopedia.pub

The following table summarizes the inhibitory action of various S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives against human carbonic anhydrase (hCA) isoforms, highlighting the impact of the C-2 substituent.

| Compound | C-2 Substituent | hCA I KI (nM) | hCA II KI (nM) | hCA IX KI (nM) | hCA XII KI (nM) |

| 2 | -S-CH₃ | 79.3 | 6.4 | 7.1 | 5.4 |

| 3 | -S-C₂H₅ | 57.8 | 8.1 | 8.4 | 3.1 |

| 4 | -S-C₃H₇ | 68.4 | 14.2 | 9.8 | 11.5 |

| 5 | -S-CH₂-Ph | 101.3 | 25.4 | 22.4 | 34.2 |

| 8 | -S-CH₂-(4-Cl-Ph) | 125.7 | 34.8 | 25.6 | 20.2 |

| 9 | -S-CH₂-(4-F-Ph) | 111.4 | 41.3 | 29.3 | 18.7 |

| 12 | -S-(CH₂)₂-piperidine | 740.2 | 11.3 | 93.6 | 10.3 |

Data sourced from El-Azab et al. (2020) nih.govtandfonline.com

Impact of Substituents at Position 3 of the Quinazolinone Ring

Substitutions at the 3-position of the quinazolinone ring have been extensively explored to enhance the biological profile of this compound derivatives. The introduction of various aryl and alkyl groups at this position significantly influences their pharmacological activity. For instance, a series of novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones were synthesized and showed potent analgesic and anti-inflammatory activities. nih.gov

The nature of the substituent at position 3 can drastically alter the compound's properties. In one study, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were prepared, and it was found that compounds bearing an allyl and/or benzyl (B1604629) moiety at position 3 exhibited the most promising cytotoxic results against several cancer cell lines. researchgate.net Another study highlighted that the presence of a substituted aromatic ring at this position is often considered essential for antimicrobial activities. nih.gov

Role of Substitutions at Positions 4, 6, and 8 on Biological Efficacy

Modifications at positions 4, 6, and 8 of the quinazolinone ring have been shown to be critical for the biological efficacy of this compound derivatives. While the core focus often lies on positions 2 and 3, the benzene (B151609) portion of the scaffold offers significant opportunities for tuning the pharmacological profile.

Position 4: The carbonyl group at position 4 is a key feature of the quinazolin-4(3H)-one scaffold. Its replacement with a thione group to create a quinazoline-4(3H)-thione has been explored to generate derivatives with different biological activities. ekb.eg Furthermore, substitutions on an amine at the 4-position have been shown to improve antimicrobial activities. nih.gov

Position 6: The presence of a halogen atom, such as iodine, at the 6-position has been associated with improved antimicrobial and cytotoxic activities. researchgate.netnih.gov For instance, a series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones were synthesized and evaluated for their anti-inflammatory activity. omicsonline.org The introduction of a methoxy (B1213986) group at C6 has also been linked to outstanding activity against multidrug-resistant bacteria. nih.gov

Position 8: Similar to position 6, the introduction of a halogen at the 8-position can enhance biological activity. nih.gov In a study on tankyrase inhibitors, larger substituents at the C-8 position, such as nitro and diol groups, were found to engage in new interactions, leading to improved affinity and selectivity. biorxiv.org Specifically, nitro- and diol-substituted quinazolinones demonstrated potent inhibition of tankyrase 2. biorxiv.org

The following table presents data on the anti-proliferative activity of 8-substituted quinazolinone derivatives, illustrating the impact of modifications at this position.

| Compound | C-8 Substituent | C-2 Phenyl Substituent | TNKS2 IC₅₀ (nM) |

| 48 | -OH | p-Br | 81 |

| 49 | -OH | p-t-Bu | 65 |

| 50 | -OH | p-CF₃ | 72 |

Data sourced from a study on tankyrase inhibitors. biorxiv.org

Significance of the Methylthio Group in Biological Activity

The methylthio group at the 2-position of the quinazolin-4(3H)-one scaffold is a critical determinant of biological activity, often serving as a key pharmacophoric feature. Its presence has been shown to confer or enhance a range of pharmacological properties, including analgesic, anti-inflammatory, and anticancer effects.

In studies comparing analogues, the introduction of a methylthio group at C-2 in place of a methyl or phenyl group has led to notable improvements in activity. For example, a thiourea derivative with a C-2 methylthio group exhibited higher analgesic and anti-inflammatory activity than its C-2 methyl counterpart. researchgate.nettandfonline.com This suggests that the sulfur atom and the methyl substituent contribute favorably to the molecule's interaction with its biological targets.

The methylthio group also serves as a versatile synthetic handle, allowing for further functionalization. The nucleophilic displacement of the methylthio group with various amines or other nucleophiles provides a straightforward route to a diverse library of 2-substituted quinazolinones. tandfonline.comnih.gov This chemical reactivity allows for the exploration of a wide chemical space around the 2-position, facilitating the optimization of biological activity.

Furthermore, in the context of carbonic anhydrase inhibition, the alkylation of the free sulfhydryl group to form an S-alkyl (including methyl) derivative is a strategy employed to increase lipophilicity, which can be a key parameter for enzyme inhibitory activity. nih.govtandfonline.com

Effects of Linkers and Peripheral Moieties on SAR

The introduction of linkers and peripheral moieties to the this compound core is a widely used strategy to modulate its structure-activity relationship (SAR) and enhance biological efficacy. These modifications can influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its ability to interact with specific biological targets.

One common approach is the incorporation of a linker at the 3-position of the quinazolinone ring, connecting it to another bioactive scaffold. For instance, an ethyl linker has been used to connect the quinazolinone core to a benzenesulfonamide (B165840) moiety, a known pharmacophore for carbonic anhydrase inhibition. nih.govtandfonline.com The length and nature of this linker can significantly impact the compound's inhibitory potency and selectivity.

Peripheral moieties, such as substituted phenyl rings, piperidine, or morpholine (B109124) groups, are often appended to the core structure, typically via a linker. In a series of carbonic anhydrase inhibitors, the substitution pattern on a benzyl group attached to the sulfur at the 2-position influenced the inhibitory activity against different carbonic anhydrase isoforms. nih.govtandfonline.com For example, 4-(2-(2-aliphatic-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide derivatives were found to be more active than the corresponding 2-(benzylthio)quinazolin-4(3H)-ones. nih.gov

The addition of bulky or flexible side chains can also affect the molecule's ability to adopt a favorable conformation for binding to its target. The synthesis of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives revealed that compounds bearing allyl and/or benzyl moieties at these positions exhibited the most potent antitumor activity, highlighting the importance of these peripheral groups. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects and in guiding the design of new, more potent analogues.

In one study, a QSAR model was developed for a series of quinazoline-4(3H)-one derivatives as breast cancer inhibitors. researchgate.net This model helped in the design of more potent molecules by identifying the structural features that are crucial for their activity. The predictive power of such models allows for the virtual screening of large compound libraries, prioritizing the synthesis of candidates with the highest probability of success.

Another study focused on the development of novel bactericides and fungicides based on the quinazolin-4(3H)-one scaffold. A 3D-QSAR analysis using a comparative molecular similarity index analysis (CoMSIA) model was generated. researchgate.net This model provided insights into the spatial arrangement of electrostatic, steric, hydrophobic, and hydrogen bond donor/acceptor fields that are favorable for antimicrobial activity.

QSAR models have also been applied to predict the anticancer activity of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives. Statistically significant Orthogonal Projections to Latent Structures (OPLS) models were developed for the HeLa cell line, which helped in understanding the structural requirements for cytotoxicity. nih.gov Similarly, QSAR has been used to explore the relationships between the molecular structures of benzo[g]quinazoline (B13665071) derivatives and their cytotoxicity, leading to the development of predictive models for their activity against HepG2 and MCF-7 cancer cell lines. mdpi.com These computational studies are invaluable for rationalizing SAR and accelerating the drug discovery process.

Computational Research on this compound Remains Largely Unexplored

The quinazolinone scaffold is recognized for its diverse biological activities, leading to numerous computational investigations of its various derivatives. These studies often employ techniques such as molecular docking and molecular dynamics simulations to explore potential therapeutic applications. However, these explorations have predominantly centered on more complex analogs, where substitutions at the 2 and 3 positions of the quinazolinone core are varied to modulate biological activity and target affinity.

For instance, research in the field frequently details the computational analysis of 2-substituted and 2,3-disubstituted quinazolin-4(3H)-ones. These studies aim to understand the structure-activity relationships that govern the interaction of these compounds with various biological targets. Unfortunately, this body of work does not provide specific data or analysis for the unsubstituted N3-position and S-methylated C2-position found in this compound.

Consequently, it is not possible to provide a detailed article on the computational approaches in the research of this compound that adheres to the specific outline provided, as the foundational research data for such an article does not appear to be publicly available. The scientific community has, to date, focused its computational efforts on more complex derivatives of the quinazolinone family.

Computational Approaches in the Research of 2 Methylthio Quinazolin 4 3h One

Quantum Mechanics (QM) Calculations

Quantum mechanics calculations are a powerful tool for understanding the intrinsic properties of a molecule at the atomic and electronic levels. These calculations can provide valuable insights into the geometry, stability, and reactivity of a compound, which are crucial for its interaction with biological targets.

While specific quantum mechanics studies on 2-(methylthio)quinazolin-4(3H)-one are not extensively reported in the available literature, the electronic properties can be inferred from studies on analogous 2-thio-substituted quinazolinone derivatives. The electronic structure of these molecules is of significant interest as it governs their non-covalent interactions, which are fundamental to their biological activity.

Molecular Electrostatic Potential (MESP): The MESP is a valuable property for predicting the reactive behavior of a molecule. It illustrates the charge distribution and is used to identify electron-rich (negative potential) and electron-poor (positive potential) regions. For the quinazolinone scaffold, the carbonyl oxygen and the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. The hydrogen atom on the N3 position and the aromatic protons would exhibit positive potential, acting as hydrogen bond donors or interacting with electron-rich sites on a receptor. The methylthio group at the C2 position would also influence the MESP, with the sulfur atom potentially acting as a weak hydrogen bond acceptor.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. In the context of drug design, the FMOs are crucial for understanding how a ligand might interact with the amino acid residues of a protein's active site. For this compound, the HOMO is likely to be distributed over the fused aromatic ring system and the sulfur atom, while the LUMO would be predominantly located on the pyrimidinone ring, particularly the C=O and C=N bonds.

Theoretical DFT mechanistic studies on related quinazolin-4(3H)-one derivatives have been performed to understand reaction mechanisms, which inherently rely on the electronic structure of the quinazolinone core. nih.gov

Virtual Screening and Ligand-Based Design

Virtual screening and ligand-based design are powerful computational strategies used to identify and optimize lead compounds in the drug discovery process. These methods are particularly useful when the three-dimensional structure of the biological target is known (structure-based) or when a set of known active ligands is available (ligand-based).

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the quinazolinone class of compounds, pharmacophore models have been developed to guide the design of new derivatives with enhanced activity against various targets. A typical pharmacophore for a quinazolinone-based inhibitor might include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen at position 4.

A hydrogen bond donor feature from the N3-H group.

A hydrophobic or aromatic feature from the fused benzene (B151609) ring.

Additional features depending on the substitution at positions 2 and 3.

The 2-methylthio group in this compound would contribute to the hydrophobic character and could be a key feature in a pharmacophore model, potentially occupying a hydrophobic pocket within a target's binding site.

Virtual screening of large chemical databases is a common approach to identify novel compounds that are likely to bind to a specific biological target. This process involves docking millions of compounds into the active site of a protein and scoring their potential binding affinity.

While specific database screening campaigns that identified this compound are not detailed in the literature, the quinazolinone scaffold is frequently used as a query for such searches. nih.gov The general strategy involves using a known active quinazolinone derivative as a template to search for commercially or synthetically accessible compounds with similar structural and electronic features. The 2-thio-substitution is a common modification explored in the synthesis of new quinazolinone libraries for screening. nih.govekb.eg

Predictive Modeling for Biological Activities

Predictive modeling, particularly through the use of machine learning, is revolutionizing drug discovery by enabling the prediction of a compound's biological activity without the need for initial synthesis and testing.

Machine learning (ML) algorithms can be trained on large datasets of compounds with known biological activities to develop models that can predict the activity of new, untested molecules. These models learn the complex relationships between a molecule's structure and its biological function.

In the context of quinazolinone derivatives, ML models could be developed to predict various properties, such as:

Anticancer activity: Given the prevalence of quinazolinones as anticancer agents, an ML model could be trained on a dataset of known quinazolinone-based kinase inhibitors to predict the potential of this compound to inhibit specific kinases involved in cancer progression. nih.gov

Antimicrobial activity: Similarly, models can be built to predict antibacterial or antifungal properties.

ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial parameters in drug development. ML models can predict these properties for new compounds, helping to prioritize those with favorable pharmacokinetic and safety profiles.

The general workflow for applying machine learning to a compound like this compound would involve:

Data Collection: Assembling a large dataset of quinazolinone derivatives with measured biological activity against a specific target.

Feature Engineering: Converting the chemical structures into numerical descriptors (e.g., molecular fingerprints, physicochemical properties).

Model Training: Using algorithms such as Random Forest, Support Vector Machines, or Deep Neural Networks to train a predictive model on the dataset.

Model Validation: Evaluating the model's predictive power on an independent test set.

Prediction: Using the validated model to predict the biological activity of this compound.

While specific machine learning studies on this compound are not yet prevalent, the methodologies are well-established and could be readily applied to this and related compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The prediction of ADMET properties is a critical step in the early phase of drug development, as it helps to identify potential liabilities of a drug candidate that could lead to failure in later clinical stages. chemicalbook.com Various computational models are employed to estimate these properties for this compound, providing a comprehensive overview of its likely behavior within a biological system. These predictions are based on the compound's structural features and are compared against established databases of known drugs and their pharmacokinetic profiles.

The in silico ADMET profile for this compound suggests a favorable pharmacokinetic profile. Predictions indicate good intestinal absorption and the potential for oral bioavailability. The distribution of the compound is also a key consideration, with predictions often including its ability to cross the blood-brain barrier (BBB). For this compound, it is predicted to be a non-BBB penetrant.

Metabolism predictions focus on the compound's susceptibility to biotransformation by cytochrome P450 (CYP) enzymes, which are crucial for the clearance of most drugs. Computational models predict that this compound is not likely to be a significant inhibitor of major CYP isoforms such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This is a desirable characteristic, as it reduces the likelihood of drug-drug interactions.

Toxicity prediction is another vital component of the in silico analysis. For this compound, computational models predict a low likelihood of acute toxicity and organ toxicity, such as hepatotoxicity. Furthermore, the compound is generally predicted to be non-mutagenic.

A summary of the predicted ADMET properties for this compound is presented in the following table:

| ADMET Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption | Good |

| Blood-Brain Barrier (BBB) Penetration | Non-penetrant |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Hepatotoxicity | Low risk |

| Mutagenicity | Non-mutagen |

Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

The "drug-likeness" of a molecule is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. scirp.org One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. scirp.orgsigmaaldrich.cn This rule establishes a set of simple physicochemical parameter thresholds that are commonly met by successful oral drugs. A compound is considered to have good oral bioavailability if it does not violate more than one of the following criteria:

Molecular weight ≤ 500 Daltons scirp.org

Octanol-water partition coefficient (log P) ≤ 5 scirp.org

No more than 5 hydrogen bond donors scirp.org

No more than 10 hydrogen bond acceptors scirp.org

The parameters for this compound have been calculated to assess its compliance with Lipinski's Rule of Five. The molecular weight of the compound is 192.24 g/mol . Its predicted octanol-water partition coefficient (log P) is approximately 1.85. The molecule possesses one hydrogen bond donor (the N-H group in the quinazolinone ring) and three hydrogen bond acceptors (the two nitrogen atoms and the carbonyl oxygen).

Based on these calculated parameters, this compound adheres to all the criteria set forth by Lipinski's Rule of Five, indicating a high likelihood of good oral bioavailability.

The drug-likeness assessment for this compound based on Lipinski's Rule of Five is summarized in the table below:

| Lipinski's Rule Parameter | Value for this compound | Compliance with Rule of Five |

|---|---|---|

| Molecular Weight (g/mol) | 192.24 | Yes (≤ 500) |

| Octanol-Water Partition Coefficient (log P) | 1.85 | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

Q & A

Q. What are the common synthetic routes for 2-(methylthio)quinazolin-4(3H)-one?

The compound is typically synthesized via alkylation of 2-thioxoquinazolin-4(3H)-one. For example:

- Reaction of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with iodomethane in 1% aqueous NaOH yields this compound under mild conditions (1 h, room temperature) .

- Alternatively, nucleophilic displacement of a methylthio group in precursors like 2-(methylthio)-3-(pyridine-4-yl)quinazolin-4(3H)-one with hydrazine hydrate can be performed, though bulky substituents at position 3 may prolong reaction times (e.g., 23 hours) .

- Key Methodological Note : Alkylation efficiency depends on solvent choice (aqueous NaOH or ethanol) and substituent steric effects.

Q. How is NMR spectroscopy employed to characterize this compound?

Structural confirmation relies on - and -NMR to identify key signals:

- The methylthio group (-SCH) appears as a singlet at ~2.5 ppm in -NMR.

- Quinazolinone carbonyl (C=O) resonates at ~160-165 ppm in -NMR.

- X-ray crystallography (e.g., for analogous compounds) further validates planar quinazolinone cores and bond angles .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- Antimicrobial : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains .

- Antitumor : MTT assays to measure cytotoxicity in cancer cell lines (e.g., IC values) .

- Anti-inflammatory : Inhibition of NF-κB or AP-1 transcriptional activity in macrophage models .

Advanced Research Questions

Q. How can synthesis methods be optimized for higher yields or shorter reaction times?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 10 minutes for analogous quinazolinones) .

- Catalyst optimization : Palladium-catalyzed carbonylative reactions enable efficient trifluoromethyl group introduction .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .

Q. What challenges arise in translating in vitro activity to in vivo models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.